An In-depth Technical Guide to 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene: Synthesis, Properties, and Potential Applications
Introduction
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is a substituted nitrostyrene, a class of organic compounds recognized for their versatile reactivity and significant potential in medicinal chemistry and materials science. The unique arrangement of a chloro, two methoxy, and a nitroethenyl group on the benzene ring imparts distinct electronic and steric characteristics, making it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. The (E)-isomer, or trans-isomer, is generally the more thermodynamically stable form.
This technical guide provides a comprehensive overview of the chemical structure, predicted physical properties, a detailed synthesis protocol based on the well-established Henry reaction, and a discussion of the potential applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Identity
The chemical structure of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is characterized by a benzene ring substituted with five groups. The IUPAC name defines the precise location of each substituent. The "(E)" designation in the name specifies the stereochemistry of the double bond in the nitroethenyl group, indicating that the nitro group and the benzene ring are on opposite sides of the double bond.
Molecular Formula: C₁₀H₁₀ClNO₄
Canonical SMILES: COC1=C(C=C(C=C1Cl)/C=C/[O-])OC
Predicted Physical Properties
The physical properties of a molecule are dictated by its structure. For 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene, we can infer the following properties based on known data for similar substituted nitrostyrenes and aromatic compounds.[1][2]
| Property | Predicted Value/Observation | Rationale/Comparison |
| Molecular Weight | 243.64 g/mol | Calculated from the molecular formula. |
| Appearance | Yellowish crystalline solid | Nitrostyrene derivatives are typically colored crystalline solids at room temperature.[3] |
| Melting Point | Expected to be in the range of 100-150 °C | The presence of polar groups (nitro, methoxy) and a chlorine atom will likely result in a higher melting point compared to unsubstituted β-nitrostyrene (58 °C).[3] The melting point will be influenced by the crystal lattice packing. |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point. Nitrostyrenes can be prone to polymerization or decomposition at elevated temperatures. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in alcohols; insoluble in water. | The aromatic ring and the nitroethenyl group are nonpolar, while the methoxy and nitro groups add some polarity. Overall, the molecule is expected to be largely nonpolar.[1] |
| Stability | Stable under normal laboratory conditions. Sensitive to strong bases and high temperatures. | The nitroethenyl group can undergo polymerization or other reactions in the presence of strong bases or upon heating. |
Synthesis via the Henry Reaction
The most direct and widely employed method for the synthesis of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[4][5][6] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[7][8] For the synthesis of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene, the precursors would be 3-Chloro-4,5-dimethoxybenzaldehyde and nitromethane.
Reaction Mechanism
The Henry reaction proceeds through a well-understood mechanism:
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (nitromethane) to form a resonance-stabilized nitronate anion.[5][6]
-
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[8]
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base used, to yield a β-nitro alcohol.[5]
-
Dehydration: The β-nitro alcohol can then be dehydrated, often facilitated by heating or acidic conditions, to form the final nitroalkene product. The (E)-isomer is usually the major product due to its greater thermodynamic stability.[6]
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene. This protocol is based on established procedures for similar Henry reactions.[9][10]
Materials:
-
3-Chloro-4,5-dimethoxybenzaldehyde
-
Nitromethane
-
Ammonium acetate or a primary amine (e.g., methylamine hydrochloride) as a catalyst
-
Glacial acetic acid or another suitable solvent
-
Methanol or ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-Chloro-4,5-dimethoxybenzaldehyde in a minimal amount of glacial acetic acid.
-
Addition of Reagents: To this solution, add 1.5-2 equivalents of nitromethane followed by 0.5-1 equivalent of ammonium acetate.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water with stirring. A yellow precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and catalyst.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene as yellow crystals.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization
The identity and purity of the synthesized 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene would be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons, the vinyl protons, and the methoxy protons. The coupling constant between the two vinyl protons is expected to be in the range of 13-16 Hz, confirming the (E) or trans configuration.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹), the C=C double bond of the vinyl group (around 1640 cm⁻¹), and C-O stretching of the methoxy groups.[1]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (243.64 g/mol ). The isotopic pattern of the molecular ion peak, due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl), would be a key identifying feature.[1]
Potential Applications in Drug Development and Research
Substituted nitrostyrenes are a well-known class of compounds with a broad spectrum of biological activities. They are often used as precursors for the synthesis of various pharmacologically active molecules.[3]
Precursor for Heterocyclic Synthesis
The nitroethenyl group is a versatile functional group that can participate in various cycloaddition and condensation reactions. It can be readily converted into other functional groups, such as amino, carbonyl, and nitrile groups, providing access to a wide range of heterocyclic scaffolds that are prevalent in many drug molecules.
Potential Biological Activities
While the specific biological activity of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene has not been reported, related nitrostyrene derivatives have demonstrated a variety of effects, including:
-
Antimicrobial activity: Many nitrostyrenes exhibit antibacterial and antifungal properties.
-
Anticancer activity: Some nitrostyrene derivatives have been shown to induce apoptosis in cancer cells.
-
Enzyme inhibition: The electrophilic nature of the nitroethenyl group makes it a potential Michael acceptor, allowing it to covalently modify and inhibit the activity of certain enzymes.
The specific substitution pattern of 1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene may modulate its biological activity and selectivity. Further research is warranted to explore its therapeutic potential.
Logical Relationship of Synthesis to Application
Caption: From synthesis to potential drug development applications.
Conclusion
1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene is a synthetically accessible compound with significant potential as a building block in organic synthesis and as a scaffold for the development of new therapeutic agents. Its predicted physical and chemical properties, along with the well-established reactivity of the nitrostyrene moiety, make it a compound of interest for further investigation. The detailed synthesis protocol provided herein, based on the robust Henry reaction, offers a clear pathway for its preparation, enabling further exploration of its chemical and biological properties.
References
- Henry, L. (1895). Formation synthétique d'alcools nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Henry reaction - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]
-
Henry Reaction - Master Organic Chemistry. (n.d.). Retrieved March 22, 2026, from [Link]
-
Nitroaldol reaction - Sciencemadness Wiki. (2025, September 6). Retrieved March 22, 2026, from [Link]
-
Henry reaction - Name-Reaction.com. (2026). Retrieved March 22, 2026, from [Link]
-
Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3) - Cheméo. (n.d.). Retrieved March 22, 2026, from [Link]
-
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene - PubChem. (n.d.). Retrieved March 22, 2026, from [Link]
-
1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene - ChemSynthesis. (2025, May 20). Retrieved March 22, 2026, from [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). A Multigram-Scale Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses. Retrieved March 22, 2026, from [Link]
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Verbindungen mit reaktionsfähigen Methylengruppen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents. (n.d.).
-
β-Nitrostyrene - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]
-
Condensation with Nitromethane - Sciencemadness.org. (2006, April 15). Retrieved March 22, 2026, from [Link]
-
2-Chloro-beta-nitrostyrene | C8H6ClNO2 | CID 98458 - PubChem. (n.d.). Retrieved March 22, 2026, from [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. (n.d.). Retrieved March 22, 2026, from [Link]
-
Benzene, 1-chloro-2,5-dimethoxy-4-nitro- - Substance Details - SRS | US EPA. (2025, December 4). Retrieved March 22, 2026, from [Link]
-
Supporting information - Beilstein Journals. (n.d.). Retrieved March 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. name-reaction.com [name-reaction.com]
- 9. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
